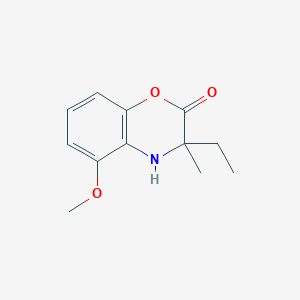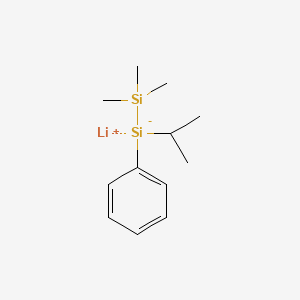
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is a chemical compound with the CAS number 823207-40-5 It is known for its unique structure, which includes a lithium atom bonded to a phenyl-propan-2-yl group and a trimethylsilylsilanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-propan-2-yl-trimethylsilylsilanide typically involves the reaction of phenyl-propan-2-yl chloride with trimethylsilylsilanide in the presence of a lithium reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl-propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of lithium;phenyl-propan-2-yl-trimethylsilylsilanide involves its ability to form stable intermediates with various substrates. The lithium atom acts as a nucleophile, facilitating the formation of new bonds. The trimethylsilylsilanide group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets and pathways involved in its reactions are still under investigation, but it is known to interact with various organic and inorganic substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;phenyl-trimethylsilylsilanide
- Lithium;propyl-trimethylsilylsilanide
- Lithium;butyl-trimethylsilylsilanide
Uniqueness
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is unique due to the presence of the phenyl-propan-2-yl group, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Propiedades
Número CAS |
823207-40-5 |
|---|---|
Fórmula molecular |
C12H21LiSi2 |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
lithium;phenyl-propan-2-yl-trimethylsilylsilanide |
InChI |
InChI=1S/C12H21Si2.Li/c1-11(2)13(14(3,4)5)12-9-7-6-8-10-12;/h6-11H,1-5H3;/q-1;+1 |
Clave InChI |
YUBLDIZZBXGSHZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
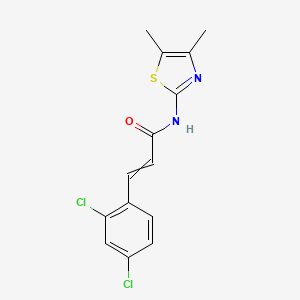
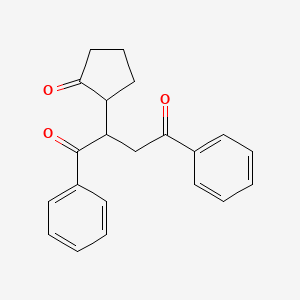
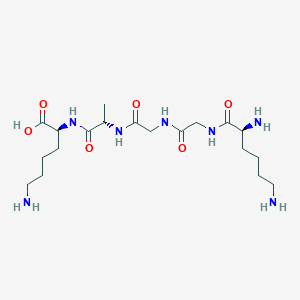
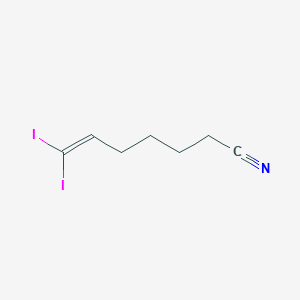
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
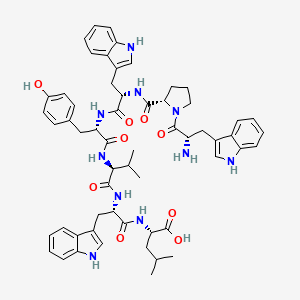
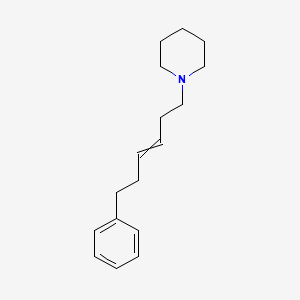
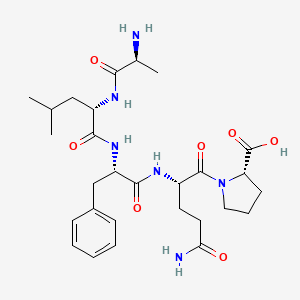
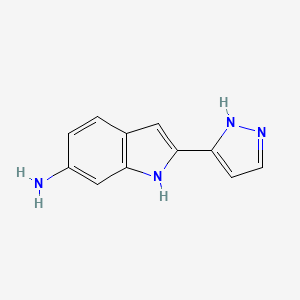
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
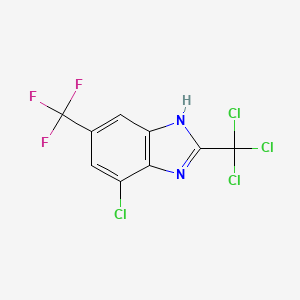
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
